Chloranium

Catalog No.
S614112
CAS No.
36658-55-6
M.F
ClH2+
M. Wt
37.47 g/mol
Availability
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Chloranium

CAS Number

36658-55-6

Product Name

Chloranium

IUPAC Name

chloranium

Molecular Formula

ClH2+

Molecular Weight

37.47 g/mol

InChI

InChI=1S/ClH2/h1H2/q+1

InChI Key

IGJWHVUMEJASKV-UHFFFAOYSA-N

SMILES

[ClH2+]

Canonical SMILES

[ClH2+]

Chloronium is an onium cation. It is a conjugate acid of a hydrogen chloride.

Chloranium, often associated with the element chlorine, is a compound that plays a significant role in various chemical processes. Chlorine, represented by the symbol Cl and atomic number 17, is a greenish-yellow gas at room temperature. It is known for its strong oxidizing properties and is a member of the halogen group in the periodic table. Chlorine exists primarily as diatomic molecules (Cl2_2) and is widely used in disinfection, water treatment, and as a precursor for many chemical syntheses.

: Chlorine can also be generated by reacting hydrochloric acid with manganese dioxide:
4HCl+MnO2MnCl2+2H2O+Cl24\text{HCl}+\text{MnO}_2\rightarrow \text{MnCl}_2+2\text{H}_2\text{O}+\text{Cl}_2
  • Thermal Decomposition: Chlorinated compounds can decompose upon heating to release chlorine.
  • Chlorine has diverse applications across various industries:

    • Water Treatment: Used extensively for disinfecting drinking water and swimming pools.
    • Bleaching Agent: Employed in the paper and textile industries for bleaching purposes.
    • Chemical Manufacturing: Serves as a precursor for producing chlorinated organic compounds used in pesticides, solvents, and pharmaceuticals.
    • Sanitation: Utilized in household cleaning products due to its antimicrobial properties.

    Studies on chlorine's interactions reveal its complex behavior in biological systems. Research indicates that exposure to chlorine can lead to the formation of chlorinated byproducts that may have health implications. For example, trihalomethanes formed during chlorination processes are known carcinogens. Understanding these interactions is crucial for optimizing chlorine use while minimizing adverse effects .

    Chloranium shares similarities with other halogen compounds but exhibits unique properties:

    CompoundChemical FormulaUnique Properties
    FluorineF2_2Most reactive halogen; stronger oxidizing agent
    BromineBr2_2Less reactive than chlorine; used in flame retardants
    IodineI2_2Least reactive; used in antiseptics
    Sodium Chlorate(I)NaClOUsed as a bleaching agent; less toxic than chlorine

    Chloronium's reactivity lies between fluorine and bromine, making it a versatile compound for various applications while posing certain health risks that require careful management .

    Molecular Structure and Bonding

    Chloranium exists as a monoatomic anion with the chemical formula Cl⁻, characterized by its spherical electron distribution and absence of covalent bonds within the ion itself [1] [2]. The ion maintains a simple geometric structure due to its single-atom composition, with the negative charge distributed uniformly across the electron cloud [1]. In crystalline environments, chloranium typically adopts coordination numbers of six when associated with cations such as sodium, forming octahedral coordination geometries [15] [30].

    The bonding characteristics of chloranium are predominantly ionic when interacting with metal cations [5] [8]. The electrostatic interactions between chloranium and positively charged species result in the formation of ionic compounds with characteristic lattice structures [15] [30]. In sodium chloride, for example, each chloranium ion is surrounded by six sodium cations in an octahedral arrangement, while each sodium cation is similarly coordinated by six chloranium ions [15] [30].

    The ionic radius of chloranium has been determined through crystallographic studies to be approximately 1.81 Ångströms [1] [2]. This relatively large ionic radius compared to the neutral chlorine atom reflects the expansion of the electron cloud upon electron addition [1] [2]. The ionic character of chloranium-containing compounds decreases as the electronegativity difference between chloranium and its counterion decreases [8] [32].

    Physical Constants and Molecular Parameters

    The fundamental physical constants and molecular parameters of chloranium have been extensively characterized through various experimental and theoretical approaches [1] [2] [3]. The following table summarizes the key physical constants:

    ParameterValueUnitsReference Conditions
    Molecular Weight35.453g/molStandard conditions [1] [3]
    Monoisotopic Mass34.968852707g/mol³⁵Cl isotope [3]
    Ionic Radius1.81ÅngströmsCrystalline environment [1] [2]
    Standard Enthalpy of Formation-167.16kJ/molAqueous solution, 298K [26] [28]
    Standard Entropy56.5J/(mol·K)Aqueous solution, 298K [26] [28]
    Standard Gibbs Free Energy of Formation-131.23kJ/molAqueous solution, 298K [26] [28]

    The thermodynamic properties of chloranium in aqueous solution have been precisely determined through calorimetric and electrochemical measurements [26] [28] [29]. The negative enthalpy of formation indicates the thermodynamic stability of the chloranium ion relative to its constituent elements [26] [28]. The entropy value reflects the degree of disorder associated with the solvated ion in aqueous solution [26] [28] [29].

    Additional molecular parameters include the polarizability and hydration characteristics of chloranium [31]. Nuclear quantum effects have been shown to significantly influence the hydration structure of chloranium, weakening hydrogen bonding interactions with surrounding water molecules compared to classical predictions [31]. These quantum effects contribute approximately 15-20% to the overall solvation energy [31].

    Electronic Structure and Configuration

    The electronic structure of chloranium is characterized by a completely filled valence shell configuration [6] [13] [16]. The neutral chlorine atom possesses the electron configuration 1s² 2s² 2p⁶ 3s² 3p⁵, containing seventeen electrons [13] [14]. Upon gaining one electron to form chloranium, the configuration becomes 1s² 2s² 2p⁶ 3s² 3p⁶, which is isoelectronic with the noble gas argon [6] [13] [16].

    The addition of the eighteenth electron to the 3p orbital completes the octet in the third shell, resulting in enhanced stability [6] [16]. This electron configuration can be represented in noble gas notation as [Ne] 3s² 3p⁶ or [Ar], emphasizing the noble gas-like stability of the chloranium ion [6] [13] [16]. The filled p⁶ configuration contributes to the chemical inertness of chloranium compared to neutral chlorine [6] [16].

    The orbital structure of chloranium exhibits spherical symmetry due to the completely filled subshells [13] [14]. The electron density distribution is uniform around the nucleus, contributing to the ion's stability and predictable chemical behavior [13] [16]. The ionization energy required to remove an electron from chloranium is significantly higher than the electron affinity of neutral chlorine, reflecting the stability gained through electron acquisition [1] [2].

    Quantum mechanical calculations have revealed that the electron-electron repulsion within the chloranium ion is minimized due to the optimal filling of available orbitals [25] [31]. The electronic structure calculations demonstrate that the highest occupied molecular orbital in chloranium corresponds to the 3p orbitals, which are completely filled [13] [16]. This electronic arrangement explains the low polarizability of chloranium relative to larger halide ions [1] [31].

    Relationship to Hydrogen Chloride as a Conjugate Acid

    Chloranium serves as the conjugate base of hydrogen chloride in acid-base equilibrium systems [9] [10] [11]. This relationship is fundamental to understanding the behavior of chloranium in aqueous solutions and its role in maintaining pH balance [9] [11]. The conjugate acid-base pair relationship can be expressed through the equilibrium:

    HCl ⇌ H⁺ + Cl⁻

    In this system, hydrogen chloride functions as the Brønsted-Lowry acid by donating a proton, while chloranium acts as the conjugate base by having the capacity to accept a proton [9] [10] [11]. The strength of this conjugate relationship is evidenced by the fact that hydrogen chloride is classified as a strong acid, making chloranium a correspondingly weak conjugate base [9] [11] [12].

    The weakness of chloranium as a base is demonstrated by its negligible tendency to accept protons from water under normal conditions [11] [12]. In aqueous solution, the equilibrium heavily favors the dissociated form, with hydrogen chloride existing almost entirely as separated protons and chloranium ions [9] [11]. This complete dissociation characterizes hydrogen chloride as a strong acid and explains why chloranium solutions do not significantly affect solution pH through basic behavior [11] [12].

    The conjugate relationship between hydrogen chloride and chloranium is crucial in understanding buffer systems and acid-base titrations [9] [10]. While chloranium itself does not participate in significant proton transfer reactions due to its weak basicity, the hydrogen chloride-chloranium system serves as a reference point for understanding stronger conjugate base behavior [9] [11]. The stability of chloranium as a conjugate base contributes to the irreversible nature of hydrogen chloride dissociation in aqueous media [10] [11].

    Infrared Spectroscopy

    Infrared spectroscopy provides critical information about the vibrational modes and molecular structure of chloranium. The chloranium ion, with its bent triatomic structure (H-Cl⁺-H), exhibits three fundamental vibrational modes that are all infrared active due to changes in the molecular dipole moment during vibration [1] [2].

    The fundamental vibrational frequencies for hydrogen chloride thirty five chloranium (H₂³⁵Cl⁺) occur at 1920.1 centimeters per reciprocal meter for the symmetric stretching mode (ν₁), 1039.1 centimeters per reciprocal meter for the bending mode (ν₂), and 2644.1 centimeters per reciprocal meter for the antisymmetric stretching mode (ν₃) [1] [2]. These frequencies show characteristic isotopic shifts when ³⁷Cl is substituted for ³⁵Cl, with the corresponding values for H₂³⁷Cl⁺ being 1917.4, 1038.0, and 2641.4 centimeters per reciprocal meter, respectively [1] [2].

    The molecular geometry derived from infrared spectroscopic analysis reveals a chlorine-hydrogen bond length of 1.315 Angstroms and a hydrogen-chlorine-hydrogen bond angle of 92.1 degrees [1] [2]. The rotational constants determined from high-resolution infrared spectroscopy are 10.59 centimeters per reciprocal meter for H₂³⁵Cl⁺ and 10.21 centimeters per reciprocal meter for H₂³⁷Cl⁺ [3] [4].

    Magnetic Field Modulated Infrared Laser Spectroscopy

    Magnetic field modulated infrared laser spectroscopy has been successfully applied to study the chloronium ion in the gas phase. This technique utilizes the Zeeman effect to selectively detect paramagnetic species and has proven particularly valuable for studying reactive ionic species like chloranium [5] [6].

    The technique involves subjecting the sample to an oscillating magnetic field while simultaneously irradiating with tunable infrared laser radiation. The magnetic field modulation causes periodic shifts in the absorption frequencies of paramagnetic species, creating a characteristic modulation signature that can be distinguished from background absorption [5] [6].

    In the case of chloranium, magnetic field modulated infrared laser spectroscopy has enabled the detection and characterization of the ν₂ vibrational band with exceptional sensitivity and selectivity [5] [6]. The method provides access to precise measurements of vibrational frequencies, rotational constants, and hyperfine structure parameters that would be difficult to obtain using conventional infrared absorption spectroscopy [5] [6].

    The experimental setup typically employs a tunable diode laser operating in the mid-infrared region, coupled with a magnetic field modulation system operating at frequencies of several kilohertz. The resulting spectra show characteristic derivative-like lineshapes that are highly sensitive to magnetic field-dependent absorption changes [5] [6].

    Matrix Isolation Infrared Studies

    Matrix isolation infrared spectroscopy represents a powerful approach for studying reactive ionic species such as chloranium under controlled conditions. This technique involves trapping the target molecules or ions in an inert solid matrix at cryogenic temperatures, typically between 5 and 20 Kelvin [7] [8].

    The matrix isolation environment provides several advantages for chloranium characterization. The rigid matrix cage prevents molecular rotation and significantly reduces intermolecular interactions, resulting in sharp, well-resolved vibrational bands [7] [8]. The low temperatures and inert matrix environment enhance the stability of reactive species, allowing for extended observation periods [7] [8].

    Noble gas matrices such as argon, neon, and xenon are commonly employed for chloranium studies. The choice of matrix material influences the spectral resolution and frequency shifts of the trapped molecules. Argon matrices typically provide the best compromise between spectral resolution and experimental convenience [7] [8].

    Matrix isolation studies of chloranium have revealed detailed information about vibrational coupling effects and anharmonicity. The technique allows for the observation of isotopic splitting and provides access to overtone and combination bands that may be weak or obscured in gas-phase spectra [7] [8].

    The experimental procedure typically involves co-deposition of the chloranium precursor with a large excess of matrix gas onto a cryogenic substrate. Infrared spectra are then recorded using Fourier transform infrared spectrometers with high sensitivity detectors [7] [8].

    Nuclear Magnetic Resonance Spectroscopy

    Nuclear magnetic resonance spectroscopy of chloranium focuses primarily on the characterization of the chlorine nucleus, as both ³⁵Cl and ³⁷Cl isotopes possess nuclear magnetic moments suitable for nuclear magnetic resonance detection [9] [10].

    ³⁵Cl and ³⁷Cl Nuclear Magnetic Resonance Analysis

    The chlorine nucleus in chloranium exhibits distinctive nuclear magnetic resonance characteristics due to its quadrupolar nature. Both ³⁵Cl and ³⁷Cl isotopes have nuclear spin I = 3/2, resulting in quadrupolar relaxation effects that significantly broaden the nuclear magnetic resonance signals [9] [10].

    The ³⁵Cl isotope, with a natural abundance of 75.78 percent, provides higher sensitivity for nuclear magnetic resonance detection compared to ³⁷Cl (24.22 percent natural abundance) [11] [10]. The magnetogyric ratios for ³⁵Cl and ³⁷Cl are 2.624 × 10⁷ and 2.184 × 10⁷ radians per Tesla per second, respectively [11] [10].

    Quadrupolar coupling constants for chloranium have been determined through detailed lineshape analysis. The electric field gradient at the chlorine nucleus in chloranium is significantly different from that in neutral hydrogen chloride due to the positive charge and altered electronic structure [9] [10].

    High-field nuclear magnetic resonance spectroscopy at magnetic field strengths of 21.1 Tesla or higher is typically required to achieve adequate resolution and sensitivity for chloranium characterization. The use of magic-angle spinning techniques can help to partially average quadrupolar interactions and improve spectral resolution [9] [10].

    Chemical Shift Ranges and Spectral Patterns

    The chemical shift range for chlorine nuclei in chloranium falls within the typical range for chlorine-containing cations, spanning approximately minus 50 to 1050 parts per million relative to 0.1 molar sodium chloride in deuterium oxide [11] [10].

    The specific chemical shift of chloranium is influenced by several factors including the oxidation state of chlorine, the coordination environment, and the overall charge distribution within the ion. The positive charge on chlorine in chloranium results in significant deshielding compared to neutral chlorine compounds [9] [12].

    Spectral patterns in chloranium nuclear magnetic resonance show characteristic quadrupolar coupling effects. The central transition (m = +1/2 ↔ m = -1/2) is typically the most easily observed, while satellite transitions may be broadened beyond detection due to quadrupolar relaxation [9] [10].

    Temperature-dependent studies reveal information about molecular dynamics and exchange processes. At higher temperatures, rapid exchange between different conformational states or solvation environments can lead to motional narrowing of the nuclear magnetic resonance signals [9] [10].

    Mass Spectrometric Analysis

    Mass spectrometric analysis of chloranium provides definitive molecular weight determination and isotopic composition information. The characteristic isotope pattern arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes serves as a distinctive fingerprint for chloranium identification [13] [14].

    The molecular ion peaks for chloranium appear at mass-to-charge ratios of 37 and 39, corresponding to [H₂³⁵Cl]⁺ and [H₂³⁷Cl]⁺, respectively [13] [14]. The relative intensities of these peaks follow the natural abundance ratio of chlorine isotopes, with the M peak (m/z 37) having approximately three times the intensity of the M+2 peak (m/z 39) [13] [14].

    Fragmentation patterns in chloranium mass spectrometry are relatively simple due to the small molecular size. The primary fragmentation pathway involves loss of hydrogen atoms to form HCl⁺ (m/z 36 and 38) or Cl⁺ (m/z 35 and 37) [13] [14]. The stability of the chloranium ion under typical mass spectrometric conditions allows for straightforward molecular ion detection [13] [14].

    Electrospray ionization mass spectrometry has proven particularly effective for chloranium analysis, as it provides gentle ionization conditions that preserve the ionic nature of the species [15]. The technique allows for quantitative analysis of chloranium in solution and has been applied to studies of chlorination reactions and mechanisms [15].

    Tandem mass spectrometry experiments provide additional structural confirmation through collision-induced dissociation studies. The characteristic fragmentation patterns help distinguish chloranium from other chlorine-containing species and provide information about the bonding and stability of the ion [15].

    Raman Spectroscopy and Vibrational Modes

    Raman spectroscopy complements infrared spectroscopy in the characterization of chloranium vibrational modes. The selection rules for Raman scattering differ from those for infrared absorption, providing access to vibrational modes that may be weak or forbidden in infrared spectra [16] [17].

    The three fundamental vibrational modes of chloranium all exhibit Raman activity, with the symmetric stretching mode (ν₁) showing particularly strong Raman intensity due to the large polarizability change during the vibration [16] [17]. The antisymmetric stretching mode (ν₃) also shows strong Raman activity, while the bending mode (ν₂) exhibits moderate intensity [16] [17].

    Isotopic substitution studies using ³⁷Cl-labeled chloranium reveal systematic frequency shifts in the Raman spectrum. The ν₁ mode shifts from 1920.1 to 1917.4 centimeters per reciprocal meter, the ν₂ mode shifts from 1039.1 to 1038.0 centimeters per reciprocal meter, and the ν₃ mode shifts from 2644.1 to 2641.4 centimeters per reciprocal meter upon ³⁷Cl substitution [16] [17].

    Polarization studies in Raman spectroscopy provide information about the symmetry of vibrational modes. The symmetric stretching mode (ν₁) shows high depolarization ratio, while the antisymmetric stretching mode (ν₃) exhibits different polarization characteristics consistent with its B₂ symmetry [16] [17].

    Resonance Raman spectroscopy, when the excitation wavelength is tuned near electronic absorption bands, can provide enhanced intensity for specific vibrational modes and information about excited electronic states of chloranium [16] [18]. This technique has been particularly valuable for studying the electronic structure and bonding in halogen-containing cations [16] [18].

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    Wikipedia

    Chlorine(1+)
    Chloronium ion

    Dates

    Last modified: 02-18-2024

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